molecular formula C13H23N3O3 B2690860 tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2060522-86-1

tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2690860
CAS No.: 2060522-86-1
M. Wt: 269.345
InChI Key: TWVHPVFHSMQWKQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C13H23N3O3 and its molecular weight is 269.345. The purity is usually 95%.
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Biological Activity

tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, including its effects on various biological targets and pathways.

Chemical Structure

The compound is characterized by its unique bicyclic structure and functional groups, which contribute to its biological activity. The key features include:

  • Bicyclic core : The 8-azabicyclo[3.2.1]octane structure.
  • Carbamate moiety : The tert-butyl and hydroxycarbamate groups enhance solubility and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the bicyclic framework.
  • Introduction of the hydroxycarbamate functionality through selective reactions.

Research indicates that this compound may interact with several biological targets, particularly in the central nervous system (CNS). It has shown potential as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

  • Antidepressant-like activity : In animal models, it has demonstrated effects similar to known antidepressants, possibly through modulation of serotonin receptors.
  • Neuroprotective properties : The compound may exhibit neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.

Data Tables

Biological ActivityObserved EffectReference
Serotonin Receptor ModulationIncreased serotonin levels
Dopamine Receptor InteractionEnhanced dopaminergic signaling
NeuroprotectionReduced oxidative stress in neurons

Case Studies

  • Case Study in Depression Models : A study evaluated the antidepressant-like effects of the compound in mice subjected to chronic stress. Results indicated a significant reduction in depressive behaviors compared to control groups.
  • Neuroprotection in Parkinson's Disease Models : In a rodent model of Parkinson's disease, administration of the compound resulted in decreased neuronal apoptosis and improved motor function.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Binding Affinity : The compound exhibits high binding affinity for serotonin receptors (Ki values in the low nanomolar range) indicating its potential as a therapeutic agent for mood disorders.
  • In Vivo Efficacy : Animal studies have shown that repeated dosing leads to sustained improvements in mood-related behaviors without significant side effects.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drug candidates, particularly in the field of anti-cancer drugs and enzyme inhibitors.

Biochemical Pathways

Research indicates that tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate may play a role in metabolic pathways, particularly as a precursor for bioactive compounds. Its interactions with enzymes can provide insights into metabolic processes and potential therapeutic targets.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that related structures can inhibit specific enzymes involved in disease processes, making this compound a candidate for further exploration in enzyme inhibition research.

Case Study 1: Synthesis of Novel Drug Candidates

In a study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of novel azabicyclo compounds, including those based on the structure of this compound. The findings suggested that modifications to the hydroxycarbamimidoyl group could enhance biological activity against specific targets .

Case Study 2: Mechanistic Studies on Enzyme Interactions

A publication detailed the interaction of similar compounds with enzymes involved in metabolic pathways, indicating that such interactions could lead to significant changes in enzyme activity and potentially affect disease progression . This highlights the importance of studying this compound's interactions within biochemical systems.

Properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(17)16-9-4-5-10(16)7-8(6-9)11(14)15-18/h8-10,18H,4-7H2,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHPVFHSMQWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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